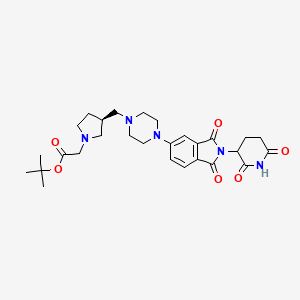
5-Fluorouridine 5'-triphosphate-19F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorouridine 5’-triphosphate-19F is a fluorine-19 labeled derivative of 5-Fluorouridine 5’-triphosphate. This compound is primarily used in scientific research as a tracer in nuclear magnetic resonance (NMR) studies due to the favorable properties of the fluorine-19 nucleus, such as its high sensitivity and wide chemical shift range . The incorporation of fluorine-19 allows for detailed metabolic and biochemical studies, particularly in the context of cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine 5’-triphosphate-19F typically involves the incorporation of fluorine-19 into the uridine structure. This can be achieved through a series of chemical reactions starting from uridine or its derivatives. The process generally includes the following steps:
Fluorination: Introduction of the fluorine-19 atom into the uridine molecule.
Phosphorylation: Addition of phosphate groups to form the triphosphate structure.
Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and phosphorylating agents like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of 5-Fluorouridine 5’-triphosphate-19F involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
5-Fluorouridine 5’-triphosphate-19F undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can result in different oxidized or reduced forms of the compound .
科学的研究の応用
5-Fluorouridine 5’-triphosphate-19F has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR studies to investigate chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of fluorinated nucleotides in biological systems.
Medicine: Utilized in cancer research to study the metabolism and mechanism of action of fluorinated antimetabolites.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
作用機序
The mechanism of action of 5-Fluorouridine 5’-triphosphate-19F involves its incorporation into RNA and DNA, disrupting normal cellular processes. The compound is metabolized into active forms such as fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). These metabolites inhibit thymidylate synthase (TS) and interfere with RNA synthesis, leading to cell death .
類似化合物との比較
Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that is metabolized into active forms similar to 5-Fluorouridine 5’-triphosphate-19F.
5-Fluorodeoxyuridine (FdUrd): Another fluorinated pyrimidine used in cancer treatment.
5-Fluorouridine (FUrd): A precursor to 5-Fluorouridine 5’-triphosphate-19F with similar biological activity
Uniqueness
5-Fluorouridine 5’-triphosphate-19F is unique due to its fluorine-19 labeling, which allows for detailed NMR studies. This property makes it particularly valuable in research settings where precise tracking of metabolic pathways and molecular interactions is required .
特性
分子式 |
C9H14FN2O15P3 |
|---|---|
分子量 |
502.13 g/mol |
IUPAC名 |
[[(2R,4S,5R)-5-(5-(19F)fluoranyl-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i10+0 |
InChIキー |
AREUQFTVCMGENT-ZCJOZIRNSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)







![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)


![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)

